molecular formula C2H3Cl3O2<br>C2H3Cl3O2<br>Cl3CCH(OH)2 B1668633 Chloral hydrate CAS No. 302-17-0

Chloral hydrate

Cat. No.: B1668633
CAS No.: 302-17-0
M. Wt: 165.40 g/mol
InChI Key: RNFNDJAIBTYOQL-UHFFFAOYSA-N

Description

Chloral hydrate (C₂H₃Cl₃O₂) is a colorless, crystalline compound first synthesized in 1832 . In aqueous solutions, it exists in equilibrium with trichloroacetaldehyde (chloral) and water, with the hydrated form dominating under physiological conditions . It is rapidly absorbed in the gastrointestinal tract and metabolized primarily to trichloroethanol (TCE), the active metabolite responsible for its sedative effects, and trichloroacetic acid (TCA), a secondary metabolite . This compound has been historically used as a sedative-hypnotic, particularly in pediatric settings for procedural sedation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloral hydrate is synthesized by the chlorination of ethanol or acetaldehyde, followed by the addition of water to the resulting trichloroacetaldehyde . The reaction can be summarized as follows: [ \text{C₂H₅OH} + 3\text{Cl₂} \rightarrow \text{CCl₃CHO} + 3\text{HCl} ] [ \text{CCl₃CHO} + \text{H₂O} \rightarrow \text{CCl₃CH(OH)₂} ]

Industrial Production Methods: In industrial settings, this compound is produced by chlorinating ethanol in the presence of sulfuric acid, which acts as a desiccant . This method avoids the use of highly toxic chlorine gas and generates high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Chloral hydrate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to trichloroacetic acid.

    Reduction: It can be reduced to trichloroethanol.

    Substitution: this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophiles such as ammonia (NH₃) and amines can react with this compound.

Major Products:

    Oxidation: Trichloroacetic acid.

    Reduction: Trichloroethanol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chloral hydrate is a chemical compound with a variety of applications, including use as a sedative and hypnotic, as an intermediate in the production of other chemicals, and in microscopy .

Scientific Research Applications

Use as a Sedative and Hypnotic this compound has been used since the 1870s as a sedative and hypnotic, mainly for short-term treatment of insomnia and to alleviate anxiety . However, a recent study indicated that short-term this compound may improve sleep duration and reduce agitation and violence in inpatients .

Synthesis of Organic Compounds this compound is a starting material in the synthesis of other organic compounds . For example, it is used in the production of chloral, which is produced by distilling a mixture of this compound and sulfuric acid . It is also used to synthesize isatin . Additionally, this compound is used as a reagent for the deprotection of acetals, dithioacetals, and tetrahydropyranyl ethers in organic solvents .

Production of Other Chemicals this compound is used in the manufacture of DDT (dichlorodiphenyltrichloroethane) and dichloroacetic acid (DCA) . It is also utilized as an intermediate in the production of insecticides like methoxychlor, naled, trichlorfon, and dichlorvos, as well as the herbicide trichloroacetic acid (TCA) and the hypnotic drugs chloral betaine, chloralose, and trichlorfos sodium .

Use in Microscopy this compound is an ingredient in Hoyer's solution, a mounting medium for microscopic observation of various plant types and small arthropods . This medium offers a high refractive index and clearing capabilities .

Case Studies

Pediatric this compound Poisonings A case series reported three cases of pediatric this compound poisoning following procedural sedation in outpatient clinic settings . In one instance, a 4-year-old girl received 70 mg/kg of this compound orally before a dental extraction and was later found unresponsive and not breathing . Another case involved a 15-month-old girl who received 100 mg/kg of this compound for sedation before an eye evaluation and experienced respiratory distress and cyanosis .

Study on Sleep and Agitation A study on inpatients found that this compound significantly increased uninterrupted sleep and decreased verbal and physical violence during the initial ten days of treatment, without significant adverse events .

Disinfection Byproducts in Drinking Water

Comparison with Similar Compounds

Pharmacological Agents

2.1.1 Chloral Hydrate vs. Diazepam
A randomized study comparing this compound (50 mg/kg) with diazepam (0.3–0.6 mg/kg) in pediatric dental sedation found similar efficacy in reducing movement and crying. However, this compound induced sleep in significantly more patients during the first hour of treatment. Diazepam may offer advantages due to fewer sedative aftereffects .

Parameter This compound Diazepam
Sedation Success 72–89%* Comparable
Onset of Sleep 20–60 minutes Slower
Vomiting Incidence 14–48% 3% (single case)
Half-Life (Metabolite) TCE: 8–12 hrs Diazepam: 20–50 hrs
References

*Higher success (89%) when combined with promethazine .

2.1.2 this compound vs. Sevoflurane In anesthesia studies, this compound and sevoflurane both suppressed visual evoked potentials (VEPs), but this compound exhibited dose-dependent increases in N1 latency and decreases in N1-P1 amplitude, correlating with anesthetic depth.

Structural and Functional Analogs

2.2.1 Trichloroethanol (TCE) TCE, the primary metabolite of this compound, modulates tetrodotoxin-resistant Na⁺ channels (TTX-R INa) in nociceptive neurons, contributing to analgesia. Its half-life (211 minutes in mice) exceeds this compound’s (12 minutes), leading to accumulation and prolonged effects .

Its metabolic and toxicological profiles remain undefined compared to this compound .

2.2.3 Trichloroethylene
This industrial solvent metabolizes to this compound in vivo via hepatic microsomes, linking occupational exposure to this compound’s toxic effects, including hepatotoxicity .

Metabolic Kinetics

Parameter This compound Trichloroethanol (TCE) Trichloroacetic Acid (TCA)
Biologic Half-Life (Mice) 12 minutes 211 minutes 67 hours (humans)
Rate Constant (Formation) 0.032 min⁻¹ N/A 0.0064 min⁻¹
Elimination Pathway Renal (4.5%) Hepatic conjugation Renal
Potency (vs. This compound) 1x 1.18x (analgesic) Inactive
References

Ethanol co-administration increases this compound metabolism to TCE (84% faster), amplifying sedation and toxicity risks .

Biological Activity

Chloral hydrate, a compound with sedative and hypnotic properties, has been utilized in clinical settings since the 19th century. Despite its historical significance, concerns regarding its safety profile and efficacy have led to scrutiny of its biological activity. This article delves into the biological effects of this compound, supported by case studies, research findings, and data tables.

This compound is a trichloroacetaldehyde derivative that acts primarily as a central nervous system depressant. Its sedative effects are attributed to its ability to enhance GABAergic activity, which facilitates inhibitory neurotransmission in the brain. This mechanism is crucial for its use in inducing sleep and reducing anxiety.

Clinical Applications and Efficacy

Sedation in Pediatric Patients

This compound has been widely used as a sedative agent for children undergoing diagnostic procedures. A Cochrane review highlighted that oral this compound is effective in providing sedation comparable to dexmedetomidine, with a lower incidence of adverse effects such as bradycardia and hypotension . The following table summarizes the comparative efficacy of this compound against other sedatives:

Sedative AgentSedation Failure RateAdverse Effects
This compoundSimilar to dexmedetomidineLower risk of diarrhea and drowsiness
Sodium ThiopentalHigherIncreased incidence of bradycardia
ClonidineHigherIncreased vertigo

Case Studies on Safety and Efficacy

  • Case Study: Pediatric Use
    A retrospective analysis reported adverse events in pediatric patients receiving this compound. One case involved a 4-year-old boy who experienced respiratory arrest after receiving multiple doses . This raised concerns about dosing protocols and monitoring during administration.
  • Case Study: Treatment-Resistant Schizophrenia
    A recent study investigated this compound's effectiveness as an add-on treatment for patients with treatment-resistant schizophrenia. Fourteen patients received 1000 mg of this compound nightly, resulting in significantly improved sleep duration and reduced agitation without notable adverse events over ten days .

Toxicological Studies

Research indicates that this compound may have carcinogenic potential based on animal studies. A two-year study on B6C3F1 mice revealed increased incidences of hepatocellular adenomas and carcinomas at higher doses . The following data table summarizes the findings:

Dose (mg/kg)Hepatocellular Adenomas (%)Hepatocellular Carcinomas (%)
Control0%0%
Low (13.5)79.5%29%
Mid (65)90.6%46%
High (146.6)Not reportedNot reported

Adverse Effects and Safety Profile

While this compound is effective for sedation, it carries risks of adverse effects including respiratory depression, gastrointestinal disturbances, and potential for dependence. The World Health Organization has noted that while this compound can be effective, its safety profile necessitates careful consideration before use .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when evaluating chloral hydrate’s efficacy as a sedative in pediatric neurodiagnostic procedures?

  • Answer : Studies should compare this compound with alternative sedatives (e.g., promethazine, pentobarbital) using randomized controlled trials (RCTs) with sedation failure rate as the primary endpoint. Dosing protocols (single vs. repeated doses) must be standardized, and adverse effects (e.g., respiratory depression, ileus) rigorously monitored. Blinding of outcome assessors is essential to reduce bias, though blinding participants/personnel is often impractical . Power calculations should address underpowered comparisons observed in prior meta-analyses .

Q. How can researchers mitigate matrix interference when quantifying this compound in environmental or biological samples?

  • Answer : Use liquid-liquid extraction followed by gas chromatography with electron-capture detection (GC-ECD). Avoid ammonium chloride (NH₄Cl) preservation in field samples due to matrix-induced recovery issues. Include this compound in calibration standards with buffered reagent water to ensure accuracy .

Q. What methodological approaches are recommended for assessing this compound’s genotoxic potential?

  • Answer : Combine bacterial reverse mutation assays (Ames test) with mammalian cell tests (e.g., mouse lymphoma TK assay) to detect point mutations. Evaluate clastogenicity via micronucleus tests in vivo, noting that this compound’s aneuploidogenic effects (via spindle apparatus disruption) require high concentrations unlikely under physiological conditions .

Advanced Research Questions

Q. How can contradictory findings on this compound’s suitability as an anesthetic in animal models be resolved?

  • Answer : Contradictions arise from differences in administration routes (intraperitoneal vs. intravenous) and endpoints (analgesia vs. hypnosis). For surgical anesthesia in rodents, intravenous delivery minimizes irritation and ileus risks. Use behavioral pain scales and physiological markers (e.g., respiratory rate) to objectively assess analgesia. Compare with alternatives like isoflurane while controlling for confounding factors (e.g., hypoxia-induced protein expression changes) .

Q. What mechanisms underlie this compound’s hepatocarcinogenicity in mice, and how can these inform human risk assessment?

  • Answer : Proposed mechanisms include transient hepatocyte proliferation, peroxisome proliferator-activated receptor (PPARα) activation (inconclusive in humans), and gap-junction disruption. Prioritize physiologically based pharmacokinetic (PBPK) models to extrapolate rodent data, accounting for metabolic differences (e.g., human vs. murine ADH/ALDH polymorphisms). Epidemiological studies should target populations with chronic exposure (e.g., via disinfected water) .

Q. How does this compound modulate inflammatory responses in macrophages, and what experimental models are optimal for studying this?

  • Answer : this compound reduces NF-κB activity and toll-like receptor 2 (TLR2) expression in peptidoglycan-stimulated macrophages. Use RAW264.7 cells transfected with NF-κB luciferase reporters for mechanistic studies. Validate findings in primary murine peritoneal macrophages and correlate with cytokine (TNF-α, IL-6) secretion via ELISA. Dose-response experiments should clarify thresholds for anti-inflammatory effects .

Q. What strategies address interindividual variability in this compound toxicity due to metabolic polymorphisms?

  • Answer : Incorporate genotyping for ADH/ALDH variants in clinical and preclinical studies. Co-administer ethanol to assess competitive inhibition effects on trichloroethanol formation. Use human hepatocyte cultures to model metabolic disparities and identify susceptibility subgroups .

Q. Data Interpretation & Contradiction Management

Q. How should researchers reconcile discrepancies between in vitro genotoxicity data and in vivo carcinogenicity findings?

  • Answer : In vitro positive results (e.g., Ames test) may not translate to in vivo carcinogenicity due to metabolic detoxification or threshold-dependent aneuploidy. Apply weight-of-evidence frameworks, prioritizing in vivo micronucleus and carcinogenicity assays. Contextualize findings with exposure relevance (e.g., environmental vs. therapeutic doses) .

Q. What statistical methods are robust for analyzing sedation failure rates in heterogeneous pediatric populations?

  • Answer : Use mixed-effects models to account for age, weight, and neurodevelopmental status covariates. Meta-regression in systematic reviews can explore heterogeneity sources (e.g., sedation protocols, outcome definitions). Report risk ratios (RR) with 95% confidence intervals, noting evidence quality (e.g., GRADE criteria) .

Properties

IUPAC Name

2,2,2-trichloroethane-1,1-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Cl3O2/c3-2(4,5)1(6)7/h1,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFNDJAIBTYOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl3O2, Array
Record name CHLORAL HYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19967
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLORAL HYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020261
Record name Chloral hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Transparent colorless crystals or white crystalline solid. Aromatic penetrating slightly acrid odor and a slightly bitter caustic taste. Alcoholic solution (1 in 20) does not at once redden moistened blue litmus paper. (NTP, 1992), Colorless transparent solid with a penetrating, slightly acrid odor; [Hawley] Colorless or white solid; Colorless liquid; [HSDB] Crystalline solid; [MSDSonline], TRANSPARENT COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.
Record name CHLORAL HYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19967
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chloral hydrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8325
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CHLORAL HYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

207.5 °F at 760 mmHg (NTP, 1992), 96 °C (decomposes)
Record name CHLORAL HYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19967
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chloral hydrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01563
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLORAL HYDRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

greater than or equal to 10 mg/mL at 68.9 °F (NTP, 1992), Freely soluble in acetone, methyl ethyl ketone. Moderately or sparingly soluble in turpentine, petroleum ether, carbon tetrachloride, benzene, toluene., Very soluble in benzene, ethyl ether, and ethanol., In water, 7.93X10+5 mg/L at 25 °C, Solubility in water: very good
Record name CHLORAL HYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19967
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chloral hydrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01563
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLORAL HYDRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORAL HYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.9081 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.9081 g/cu m at 20 °C/4 °C, 1.9 g/cm³
Record name CHLORAL HYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19967
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLORAL HYDRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORAL HYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

5.1 (Air= 1)
Record name CHLORAL HYDRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

5 mmHg at 50 °F ; 10 mmHg at 67.1 °F; 60 mmHg at 115.2 °F (NTP, 1992), 15.0 [mmHg], 15 mm Hg at 25 °C
Record name CHLORAL HYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19967
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chloral hydrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8325
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CHLORAL HYDRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Chloral hydrate has CNS depressant effects similar to those of paraldehyde and the barbiturates. The mechanism of action of the drug is not completely known. The CNS depressant effect of chloral hydrate is believed to result mainly from its metabolite, trichloroethanol, although some animal studies have indicated that the rapid onset of sedation and hypnosis that chloral hydrate produces may be due to chloral hydrate itself and that the prolonged duration of action may be due to trichloroethanol.
Record name CHLORAL HYDRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

COLORLESS OR WHITE CRYSTALS, Transparent, colorless crystals, Large, monoclinic plates

CAS No.

302-17-0
Record name CHLORAL HYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19967
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chloral hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloral hydrate [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloral hydrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01563
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name chloral hydrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-Ethanediol, 2,2,2-trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chloral hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trichloroethane-1,1-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.562
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Chloral hydrate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/418M5916WG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLORAL HYDRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORAL HYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

135 °F (NTP, 1992), 57 °C, MP: 57 °C when heated in an open vessel. BP 98 °C with dissociation into chloral and water., 57-60 °C
Record name CHLORAL HYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19967
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chloral hydrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01563
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLORAL HYDRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORAL HYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Chloral hydrate
Chloral hydrate
Chloral hydrate
Chloral hydrate
Chloral hydrate
Chloral hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.